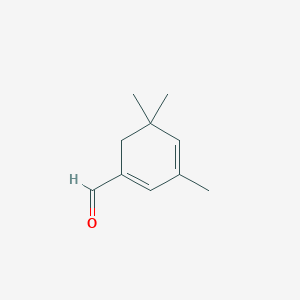
3,5,5-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TMCHDA and is widely used in various fields including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of TMCHDA is not fully understood, but it is believed to work by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
TMCHDA has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TMCHDA in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various diseases and conditions. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on TMCHDA. One potential area of study is the development of novel therapeutic agents based on the structure of TMCHDA. Another area of study is the investigation of the potential role of TMCHDA in the prevention and treatment of various diseases, including diabetes, cancer, and neurodegenerative diseases.
In conclusion, TMCHDA is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antioxidant and anti-inflammatory properties and has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of TMCHDA and its potential applications in the prevention and treatment of various diseases.
Métodos De Síntesis
The synthesis of TMCHDA can be achieved through a multi-step process that involves the reaction of 3,5,5-trimethylcyclohex-2-enone with sodium borohydride in the presence of acetic acid. This reaction results in the formation of 3,5,5-trimethyl-1,3-cyclohexadiene-1-carboxylic acid, which is then converted to the aldehyde form through a series of chemical reactions.
Aplicaciones Científicas De Investigación
TMCHDA has been extensively studied for its potential applications in various scientific fields. In organic chemistry, this compound is used as a starting material for the synthesis of various organic compounds. In biochemistry, TMCHDA has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Propiedades
Número CAS |
178160-87-7 |
|---|---|
Nombre del producto |
3,5,5-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3,5,5-trimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-4-9(7-11)6-10(2,3)5-8/h4-5,7H,6H2,1-3H3 |
Clave InChI |
QBMDHGWKZOCBPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(CC(=C1)C=O)(C)C |
SMILES canónico |
CC1=CC(CC(=C1)C=O)(C)C |
Sinónimos |
1,3-Cyclohexadiene-1-carboxaldehyde, 3,5,5-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



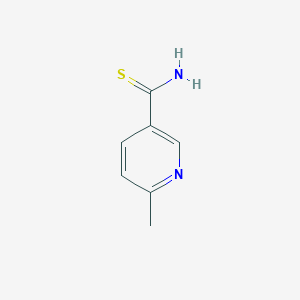
![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)

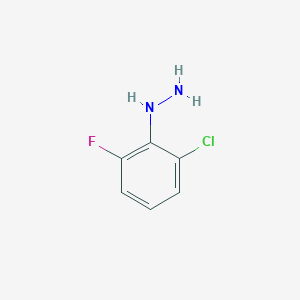
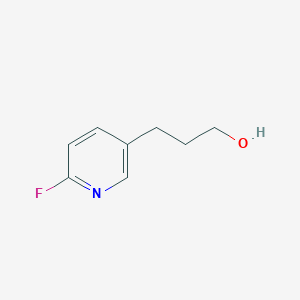
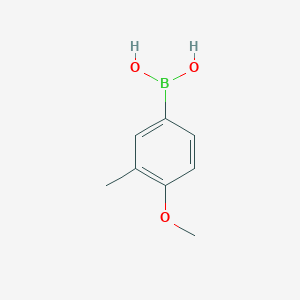
![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
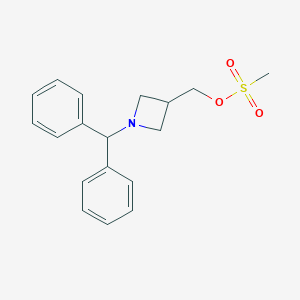
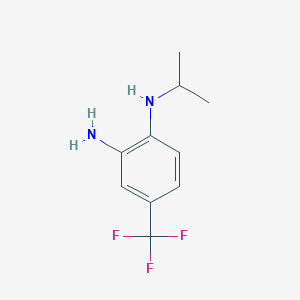
![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
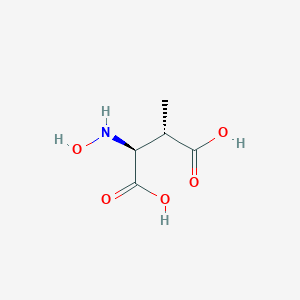
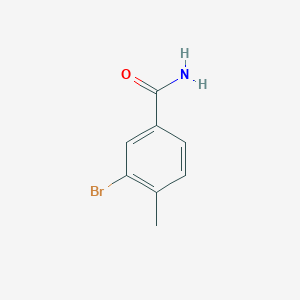
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)